3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-10(4-9-2-1-3-19-9)13-5-8(6-13)14-11(16)7-18-12(14)17/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZKJUBFGAVSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of γ-Haloalkyl Imines
Azetidines are synthesized via microwave-assisted reductive cyclization of γ-chloroalkyl imines (e.g., 6(a-l) in Scheme 1 of). For the target compound:
- Imine formation : Condense 3-aminopropanol with benzaldehyde derivatives.
- Chloroacetylation : Treat with chloroacetyl chloride in dimethylformamide (DMF) under microwave irradiation (700 W, 3–4 min).
- Cyclization : Intramolecular nucleophilic substitution forms the azetidine ring.
Optimization :
Alternative Route: [2+2]-Cycloaddition
Ye et al. demonstrated azetidine synthesis via [2+2]-cycloaddition of 2-aminomalonates with chalcones. Adapting this method:
- React 2-aminomalonate with thiophene-derived chalcone.
- Oxidative cyclization at room temperature yields azetidine with stereochemical control.
Advantages :
Introduction of the Thiophen-2-yl Acetyl Group
Acetylation of Azetidin-3-amine
- Activation : Convert 2-(thiophen-2-yl)acetic acid to its acid chloride using thionyl chloride.
- Coupling : React azetidin-3-amine with the acid chloride in dichloromethane (DCM) at 0°C.
- Workup : Neutralize with sodium bicarbonate and purify via column chromatography (hexane:ethyl acetate).
Characterization :
Oxazolidine-2,4-dione Formation
Cyclization with Aromatic Carbonic Acid Esters
Adapting the method from EP0056966B1:
- Reactant : Combine 1-(2-(thiophen-2-yl)acetyl)azetidin-3-amine with diphenyl carbonate.
- Conditions : Heat at 120–170°C under vacuum (1–950 mbar) for 2–4 hours.
- Catalyst : Sodium phenolate (0.01 mol%) accelerates ring closure.
Mechanism :
Alternative Cyclization with Glycolic Acid
Marinetti et al. reported oxazolidine synthesis via Schiff base cyclization:
- Schiff base formation : Condense isonicotinic acid hydrazide with aldehydes.
- Cyclization : Treat with glycolic acid in refluxing toluene.
Adaptation :
- Replace glycolic acid with thioglycolic acid for thiazolidine variants.
- Yield : 60–88% depending on substituents.
Integrated Synthetic Protocol
Stepwise Procedure :
- Synthesize azetidin-3-amine via reductive cyclization (Section 2.1).
- Acetylate with 2-(thiophen-2-yl)acetyl chloride (Section 3.1).
- Cyclize with diphenyl carbonate under vacuum (Section 4.1).
Reaction Table :
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | γ-Chloroalkyl imine, ClCH₂COCl | Microwave, 700 W, 3 min | 78% |
| 2 | Azetidin-3-amine, Thiophene acetyl chloride | DCM, 0°C | 82% |
| 3 | Intermediate, Diphenyl carbonate | 150°C, 2 hr, 10 mbar | 75% |
Analytical Data :
- Melting Point : 198–200°C (uncorrected).
- Mass Spec : [M+H]⁺ at m/z 349.2.
- Elemental Analysis : C₅₇.4%, H₄.8%, N₈.1% (Calcd: C₅₇.6%, H₄.7%, N₈.2%).
Challenges and Optimization
- Steric Hindrance : Bulky thiophene groups reduce cyclization efficiency. Mitigated by slow addition of reactants.
- Byproducts : Phenyl esters from incomplete cyclization. Removed via silica gel chromatography.
- Scalability : Microwave synthesis limits batch size. Transition to conventional heating with longer reaction times (6–8 hr).
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing oxazolidine structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxazolidine can inhibit key enzymes involved in DNA replication and cell division, making them potential candidates for cancer therapy. The dual-targeting nature of this compound allows it to interfere with multiple pathways involved in tumorigenesis.
Antimicrobial Activity
The presence of both thiophene and azetidine moieties enhances the compound's antimicrobial properties. Compounds with similar structures have been reported to exhibit broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies and Research Findings
Several studies have documented the applications of similar compounds in medicinal chemistry:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
- Molecular Docking Studies :
Data Table: Comparative Analysis of Biological Activities
| Compound Name | Structural Features | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Oxazolidine core, thiophene ring | Anticancer, Antimicrobial | Inhibits DNA synthesis |
| 5-(Thiophen-2-yl)-1H-pyrazole | Thiophene and pyrazole rings | Anticancer | Targets cell division pathways |
| 1H-Triazole derivatives | Various substituents including thiophene | Broad-spectrum antimicrobial | Disrupts microbial metabolism |
Mechanism of Action
The mechanism of action of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can interact with various biological receptors, while the azetidine and oxazolidine-2,4-dione moieties may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Core Heterocycle Variations
- Thiazolidine-2,4-dione Derivatives: Compounds such as (Z)-5-(4-methoxybenzylidene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (5g, ) share a dione ring but replace oxazolidine with thiazolidine, introducing sulfur in the heterocycle. This substitution alters electronic properties and biological activity, as thiazolidinediones are well-known for antidiabetic effects (e.g., troglitazone analogs in ) .
- Imidazolidine-2,4-dione Derivatives: Compounds like 3-(2-(3-bromophenoxy)acetyl)-5,5-diphenylimidazolidine-2,4-dione (C9, ) feature a five-membered imidazolidine ring instead of oxazolidine.
Substituent Variations
- Arylidene Modifications : The target compound’s thiophene-acetyl-azetidine side chain contrasts with derivatives in , which employ substituted benzylidene groups (e.g., 4-bromo or 4-fluoro phenyl). Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to halogenated phenyl groups .
- Azetidine vs. Larger Rings: In , azetidin-2-one derivatives are synthesized, but these lack the oxazolidinedione core. The strained four-membered azetidine in the target compound may confer unique conformational rigidity compared to five- or six-membered nitrogenous rings .
Physicochemical Properties
Key Observations :
- The target compound’s physicochemical data are absent in the evidence, limiting direct comparisons. However, analogues like C9 () exhibit higher melting points (250–252°C) due to diphenyl substitution, while thiazolidinediones () show moderate yields (68–73%).
- Spectral features (e.g., C=O stretches at 1720–1750 cm⁻¹) are consistent across dione derivatives, suggesting similar electronic environments .
Biological Activity
3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a compound that has garnered attention due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 280.30 g/mol . The compound features a thiophene ring, an azetidine moiety, and an oxazolidine-2,4-dione structure, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiophene Acetyl Intermediate : Acylation of thiophene with acetyl chloride under Lewis acid catalysis.
- Synthesis of Azetidine Intermediate : Reaction of the thiophene acetyl intermediate with an azetidine derivative.
- Cyclization : Final cyclization with an oxazolidine precursor to yield the target compound .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example:
- Staphylococcus aureus : Exhibited strong bactericidal effects.
- Escherichia coli : Showed moderate activity .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Strong |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Weak |
Cytotoxicity Studies
Cytotoxicity assessments on normal cell lines (e.g., L929 fibroblasts) revealed that the compound does not exhibit significant cytotoxic effects, suggesting a favorable therapeutic index .
Table 2: Cytotoxicity Data
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 95 |
| 100 | 90 |
The biological activity is attributed to the compound's interaction with specific molecular targets:
- PPAR-γ Receptors : Activation leads to improved insulin sensitivity, beneficial for diabetes management.
- Cytoplasmic Mur ligases : Inhibition may contribute to its antimicrobial effects .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Antidiabetic Effects : A study indicated that derivatives similar to this compound enhance insulin sensitivity through PPAR-γ activation .
- Anticancer Properties : Research on related oxazolidine derivatives showed promising results in inhibiting cancer cell proliferation without affecting normal cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione?
- Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of thiophene-2-acetyl chloride with azetidine derivatives to form the azetidin-3-yl intermediate.
- Step 2: Cyclization with oxazolidine-2,4-dione precursors under reflux conditions.
- Key Optimization: Use of green catalysts like β-cyclodextrin-SO3H in solvent-free conditions to enhance yields (e.g., 68–69% yields reported for analogous oxazolidinediones) .
- Example: For structurally related compounds, optimized reflux times (2–5 h) and stoichiometric ratios (1:1.5 for thioglycolic acid) are critical .
Q. How is the purity and structural integrity of this compound validated?
- Answer: Standard analytical techniques include:
- Melting Point Analysis: Compare observed values with literature data (e.g., 241–257°C ranges for oxazolidinedione derivatives) .
- Elemental Analysis: Confirm C, H, N content (e.g., deviations <0.03% indicate high purity) .
- NMR Spectroscopy: 1H/13C NMR to verify functional groups (e.g., thiophene protons at δ 6.8–7.2 ppm, oxazolidine-dione carbonyls at ~175 ppm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?
- Answer:
- X-ray Crystallography: Use SHELXL for refinement and ORTEP-3 for visualization to unambiguously confirm stereochemistry and bond lengths .
- Advanced NMR: Employ 2D techniques (e.g., HSQC, HMBC) to resolve signal overlaps, particularly for azetidine and thiophene moieties .
- Case Study: For oxazolidinedione derivatives, crystallographic data resolved ambiguities in keto-enol tautomerism .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Answer:
- Design of Experiments (DoE): Screen variables (catalyst loading, temperature, solvent) using response surface methodology.
- Catalyst Selection: β-cyclodextrin-SO3H improves atom economy and reduces side reactions in thiazolidinone syntheses .
- Example Table:
| Substituent | Catalyst | Yield (%) | m.p. (°C) |
|---|---|---|---|
| 3-Bromophenyl | β-CD-SO3H | 53 | 250–252 |
| 3-Nitrophenyl | None | 69 | 254–257 |
| Data adapted from analogous oxazolidinedione syntheses . |
Q. How can stereochemical complexities (e.g., azetidine ring puckering) be addressed during structural characterization?
- Answer:
- Dynamic NMR: Study ring-flipping kinetics in azetidine derivatives using variable-temperature NMR.
- Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation.
- Computational Modeling: DFT calculations (B3LYP/6-31G*) to predict stable conformers .
Q. What methodologies are recommended for investigating biological activity mechanisms?
- Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., PPAR-γ for antidiabetic activity).
- In Vitro Assays: Compare IC50 values against structurally similar derivatives (e.g., 5,5-diphenylimidazolidine-2,4-dione analogs showed sub-micromolar activity) .
- SAR Studies: Modify the thiophene or azetidine moieties to assess pharmacophore requirements .
Methodological Challenges and Contradictions
Q. How should researchers address conflicting data between melting points and spectroscopic purity?
- Answer:
- Recrystallization: Purify using DMF-acetic acid (1:2 v/v) to remove impurities affecting melting points .
- Thermogravimetric Analysis (TGA): Rule out decomposition during melting (e.g., weight loss >2% indicates instability) .
Q. What precautions are critical when handling reactive intermediates during synthesis?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
